1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol
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Overview
Description
1-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]propan-1-ol is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the Diels-Alder reaction to create the bicyclo[2.2.1]heptane structure, followed by functionalization to introduce the aminomethyl and propanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Norborneol: Shares the bicyclic structure but differs in functional groups.
Borneol: Another bicyclic compound with similar structural features but distinct chemical properties.
Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.
Uniqueness
1-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]propan-1-ol is unique due to its specific functional groups and the combination of the aminomethyl and propanol moieties
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-10(13)11(7-12)6-8-3-4-9(11)5-8/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
FUIBWEUYJJXOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CC2CCC1C2)CN)O |
Origin of Product |
United States |
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